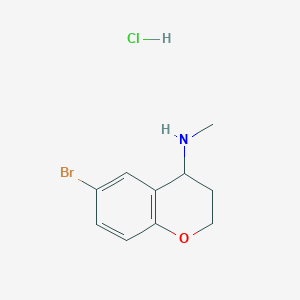

6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

Crystallographic Analysis of Molecular Configuration

The crystallographic analysis of 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride reveals critical structural features that define its three-dimensional architecture. The compound crystallizes with a molecular formula of C₁₀H₁₃BrClNO, incorporating the hydrochloride salt form that significantly influences its solid-state packing arrangements. The benzopyran scaffold adopts a characteristic six-membered ring fusion between the benzene and pyran moieties, with the bromine substituent positioned at the 6-position of the aromatic ring system.

The molecular geometry demonstrates that the chroman ring system preferentially adopts a half-chair conformation, similar to related chroman derivatives studied in the literature. This conformational preference places the 4-amino substituent in a pseudo-equatorial position, which minimizes steric interactions within the six-membered pyran ring. The N-methyl group attached to the amino functionality extends away from the ring system, reducing intramolecular crowding and optimizing the overall molecular stability.

Intermolecular interactions within the crystal lattice are dominated by hydrogen bonding patterns involving the protonated amino group and the chloride counterion. These electrostatic interactions create extended networks that stabilize the crystal structure and influence the compound's physical properties. The bromine atom at the 6-position participates in weaker halogen bonding interactions with neighboring molecules, contributing to the overall crystal packing efficiency.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. In ¹H Nuclear Magnetic Resonance spectra, the characteristic signals for the chroman ring protons appear in distinct regions reflecting their unique chemical environments. The aromatic protons of the benzene ring system resonate between 7.0-7.5 parts per million, with the bromine substitution causing notable downfield shifts due to the electron-withdrawing effects of the halogen atom.

The methylene protons of the pyran ring exhibit characteristic multiplicities that confirm the chair-like conformation of the six-membered ring. The C-2 methylene protons appear as complex multipiples around 4.2-4.5 parts per million, while the C-3 methylene group resonates at approximately 2.6-2.8 parts per million. The N-methyl substituent produces a distinctive singlet around 2.9-3.1 parts per million, with integration confirming the presence of three equivalent protons.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with carbons directly attached to nitrogen appearing in the 10-65 parts per million region, shifted slightly downfield compared to unsubstituted carbons due to the electron-withdrawing effects of nitrogen. The aromatic carbons span the 110-140 parts per million range, with the brominated carbon showing characteristic downfield shifts consistent with halogen substitution patterns.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the functional groups present in the molecule. The N-H stretching vibrations appear in the 3300-3360 cm⁻¹ region, typical for secondary amine hydrochloride salts. The aromatic C-H stretching modes are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear at 2800-3000 cm⁻¹. The C-O stretching vibration of the ether linkage produces a strong absorption band around 1050-1150 cm⁻¹.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the benzopyran structure. The molecular ion peak appears at m/z 242.02 for the free base form, corresponding to the protonated molecular ion [M+H]⁺. Collision-induced dissociation produces characteristic fragment ions including loss of the N-methyl group (m/z 227) and cleavage of the pyran ring system. The predicted collision cross section values indicate an [M+H]⁺ ion with 145.7 Ų, providing structural information about the gas-phase conformation of the molecule.

Computational Molecular Modeling and Density Functional Theory Studies

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Quantum chemical investigations employing B3LYP functional with appropriate basis sets reveal the optimized molecular geometry that closely matches experimental crystallographic data. The computational studies demonstrate that the chroman ring system adopts a stable half-chair conformation with minimal strain energy, confirming the experimental observations.

Frontier molecular orbital analysis reveals important electronic properties governing the compound's reactivity and potential biological interactions. The highest occupied molecular orbital energy level and lowest unoccupied molecular orbital energy gap provide insights into the compound's chemical stability and electron-donating capabilities. The presence of the bromine substituent significantly influences the electronic distribution within the aromatic system, creating regions of altered electron density that affect molecular recognition processes.

Molecular electrostatic potential mapping identifies regions of positive and negative charge distribution across the molecular surface. The protonated amino group creates a significant positive electrostatic potential region, while the oxygen atom of the pyran ring and the aromatic π-system contribute areas of negative potential. These electrostatic features are crucial for understanding potential binding interactions with biological macromolecules and receptor systems.

Natural bond orbital analysis provides detailed information about intramolecular interactions and charge transfer processes within the molecule. The calculations reveal weak but significant hyperconjugative interactions between the N-methyl group and the adjacent carbon framework, contributing to the overall molecular stability. The bromine atom exhibits characteristic orbital interactions that influence both the electronic properties and the preferred conformational states of the benzopyran scaffold.

Comparative Analysis with Related Chroman Derivatives

Structural comparison with related chroman derivatives reveals important structure-activity relationships within this chemical class. The 6-fluoro analog, (S)-6-fluorochroman-4-amine, exhibits similar conformational preferences but demonstrates altered electronic properties due to the different halogen substituent. The fluorine atom's higher electronegativity compared to bromine creates more pronounced electron-withdrawing effects, resulting in shifted spectroscopic signatures and modified molecular reactivity patterns.

The 6-chloro derivative, (S)-6-chlorochroman-4-amine hydrochloride, provides an intermediate comparison point between the fluoro and bromo analogs. Crystallographic analysis of the chloro compound shows similar molecular packing arrangements but with modified intermolecular interaction patterns due to the different halogen bonding capabilities. The chlorine atom's intermediate size between fluorine and bromine results in spectroscopic parameters that bridge the values observed for the extreme halogen substitutions.

| Compound | Molecular Weight | Halogen Position | ¹H Nuclear Magnetic Resonance Aromatic Region | Infrared N-H Stretch |

|---|---|---|---|---|

| 6-Bromo-N-methyl chroman-4-amine HCl | 278.57 | 6-Br | 7.2-7.4 ppm | 3320-3360 cm⁻¹ |

| 6-Fluoro chroman-4-amine | 167.18 | 6-F | 7.0-7.2 ppm | 3340-3380 cm⁻¹ |

| 6-Chloro chroman-4-amine HCl | 220.10 | 6-Cl | 7.1-7.3 ppm | 3330-3370 cm⁻¹ |

Computational studies comparing the halogen series reveal systematic trends in electronic properties correlating with halogen electronegativity and atomic size. The bromine-substituted compound exhibits the most polarizable aromatic system, leading to enhanced dispersion interactions and modified binding affinities compared to its lighter halogen analogs. These electronic differences translate into distinct pharmacological profiles and biological activities observed across the halogen series.

The N-methylation pattern significantly influences the molecular properties compared to the parent chroman-4-amine derivatives. The methyl group enhances lipophilicity and alters the hydrogen bonding capabilities of the amino function, resulting in modified membrane permeability and receptor binding characteristics. Comparative analysis with non-methylated analogs demonstrates that the N-methyl substitution creates a more compact molecular architecture with reduced conformational flexibility around the amino group.

Related benzothiopyran analogs, such as 6-bromo-N-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine, provide insights into the influence of heteroatom substitution on molecular properties. The sulfur-containing analog exhibits altered electronic properties due to the different orbital overlap characteristics of sulfur compared to oxygen, resulting in modified spectroscopic signatures and potentially different biological activities. These comparisons highlight the critical role of individual structural elements in determining the overall molecular behavior and potential therapeutic applications of chroman-derived pharmaceuticals.

Properties

IUPAC Name |

6-bromo-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10;/h2-3,6,9,12H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPWRGKBWYINKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC2=C1C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607263-14-8 | |

| Record name | 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:

Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or acetonitrile.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with methylamine to introduce the N-methyl group. This reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like diethyl ether or acetone.

Industrial Production Methods

Industrial production of 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Substitution: Nucleophiles like thiols or amines in polar solvents under reflux.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been studied for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests it may exhibit pharmacological properties, such as:

- Antidepressant Activity : Research indicates that benzopyran derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.

- Neuroprotective Effects : Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitution and cyclization.

- Building Block for Drug Development : The compound can be modified to create new derivatives with enhanced biological activity or selectivity.

Analytical Chemistry

In analytical applications, 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can be used as a standard reference material for:

- Chromatography : It can aid in the development of chromatographic methods for the separation and analysis of similar compounds.

- Spectroscopic Studies : The compound's distinct spectral properties make it suitable for use in UV-visible and NMR spectroscopy studies.

Mechanism of Action

The mechanism of action of 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

- 6-fluoro-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

- 6-iodo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Uniqueness

6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and pharmacokinetic properties. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.

Biological Activity

6-Bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS Number: 1260593-52-9) is a synthetic compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

The molecular formula for 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is C10H12BrClN. The compound features a bromine atom at the 6-position of the benzopyran ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1260593-52-9 |

| Molecular Formula | C10H12BrClN |

| Molecular Weight | 251.57 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzopyran derivatives can inhibit the growth of various bacterial strains and fungi. The specific antimicrobial activity of 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride remains to be fully characterized; however, related compounds have demonstrated IC50 values in the nanomolar range against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested based on its structural similarities to other bioactive benzopyrans. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling. In vitro studies demonstrate that related benzopyrans can significantly reduce the secretion of inflammatory mediators like TNF-alpha and IL-6 in macrophage cell lines .

Neuroprotective Properties

Recent research has explored the neuroprotective effects of benzopyran derivatives in models of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to enhance cognitive function and reduce neuroinflammation in animal models. The specific neuroprotective effects of 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride require further investigation but are promising based on related compounds .

Case Studies

- Antimicrobial Efficacy : A study investigating various benzopyran derivatives found that modifications at the bromine position significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Apoptosis : In a comparative study on benzopyran derivatives, one analog showed a reduction in cell viability of breast cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment.

- Inflammation Models : In vitro experiments using RAW264.7 macrophages demonstrated that treatment with a related compound reduced IL-6 levels by approximately 80% when stimulated with lipopolysaccharides .

Q & A

Basic: What are the recommended synthetic routes for 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride?

Methodological Answer:

A common approach involves reductive amination of the ketone precursor (e.g., 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one) with methylamine. Sodium cyanoborohydride (NaCNBH₃) in a 1,2-dichloroethane/acetic acid mixture under reflux can achieve selective N-methylation while preserving the benzopyran scaffold . Post-synthesis, the free base is converted to the hydrochloride salt via HCl gas bubbling in anhydrous ether. Purity is validated using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H-NMR (D₂O exchange for amine proton confirmation) .

Advanced: How to resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH affecting hydrochloride solubility) or receptor isoform specificity. To address this:

- Cross-validation: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Crystallography: Co-crystallize the compound with its target receptor to elucidate binding modes and validate stereochemical interactions .

- Mutational analysis: Introduce point mutations in the receptor’s active site to assess residue-specific contributions to activity .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-UV/HRMS: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) to assess purity (>98%). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 286.03 (free base) and chloride adduct .

- ¹³C-NMR: Key signals include the benzopyran C-4 amine (δ 48–52 ppm) and bromine-substituted aromatic carbons (δ 115–125 ppm) .

- XRD: Single-crystal X-ray diffraction resolves stereochemistry at the chiral amine center, critical for SAR studies .

Advanced: How to optimize SAR for bromine substitution and N-methylamine modifications?

Methodological Answer:

- Bromine replacement: Synthesize analogs with Cl, I, or CF₃ groups at the 6-position to evaluate halogen-bonding effects on receptor affinity. Use DFT calculations to map electrostatic potential surfaces .

- N-methylamine alternatives: Introduce bulkier alkyl groups (e.g., ethyl, cyclopropyl) to probe steric hindrance. Assess metabolic stability via liver microsome assays (e.g., t₁/₂ in human hepatocytes) .

- Docking simulations: Align analogs in the target’s binding pocket using AutoDock Vina to predict binding energies and guide synthesis .

Basic: What safety protocols are essential for handling this hydrochloride salt?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood due to potential HCl vapor release during weighing .

- Storage: Keep in a desiccator at −20°C to prevent hygroscopic degradation. Monitor for discoloration (yellowing indicates decomposition) .

- Spill management: Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to investigate metabolic stability and in vivo pharmacokinetics?

Methodological Answer:

- In vitro metabolism: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., N-demethylation or benzopyran hydroxylation) .

- PK studies: Administer IV/PO doses in rodent models. Collect plasma at timed intervals and analyze using a validated UPLC-PDA method (LLOQ: 10 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂ .

- Tissue distribution: Use whole-body autoradiography or LC-MS to assess brain penetration, critical for CNS-targeted applications .

Basic: How to troubleshoot low yields during hydrochloride salt formation?

Methodological Answer:

- Solvent selection: Use anhydrous diethyl ether or THF to precipitate the salt efficiently. Avoid protic solvents (e.g., methanol) that may solubilize the product .

- pH control: Adjust to pH 2–3 with concentrated HCl to ensure complete protonation of the amine. Monitor with litmus paper or a pH meter .

- Recrystallization: Dissolve the crude product in hot ethanol, then cool to −20°C for 12 hours to obtain crystalline material .

Advanced: What strategies validate target engagement in complex biological matrices?

Methodological Answer:

- Thermal shift assay: Monitor protein melting temperature (Tₘ) shifts via differential scanning fluorimetry (DSF) to confirm binding .

- Photoaffinity labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound, crosslink with the target, and identify adducts via Western blot or MS .

- SPR/Biacore: Measure real-time binding kinetics (kₒₙ/kₒff) on immobilized receptors to assess affinity and selectivity .

Basic: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation: Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Analyze degradation products via LC-MS .

- Accelerated stability testing: Store at 40°C/75% RH for 1 month and compare HPLC profiles to baseline. Significant peaks >0.1% indicate instability .

Advanced: How to design mechanistic studies for receptor-ligand interactions?

Methodological Answer:

- Fluorescence polarization: Label the compound with a fluorophore (e.g., FITC) and measure anisotropy changes upon receptor binding .

- Cryo-EM: Resolve ligand-receptor complexes at near-atomic resolution to map conformational changes induced by binding .

- Alanine scanning mutagenesis: Systematically mutate receptor residues to identify critical binding hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.